3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Description
3-(2-Aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a fused benzo-triazinone core substituted with a chlorine atom at the 7-position and a 2-aminoethyl group at the 3-position. The triazinone ring system is known for its diverse pharmacological and material science applications, particularly in kinase inhibition and antimicrobial activity . Crystallographic studies of analogous triazinone derivatives highlight the importance of hydrogen bonding in stabilizing molecular aggregates .
Properties
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZABDVJLFRRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with histamine receptors, particularly the h1 receptor. These receptors are G protein-coupled receptors (GPCRs) with different physiological functions.
Mode of Action
For instance, the activation of the H1 receptor can lead to an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability.
Biochemical Pathways
Compounds that interact with histamine receptors can affect a variety of physiological processes, including allergic reactions.
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histamine receptors, particularly the H1 receptor. This interaction is crucial as it influences the compound’s role in allergic reactions and inflammation. The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of phosphatidase C through G proteins, leading to an increase in intracellular calcium levels. This cascade of events can result in various cellular responses, including changes in vasodilation, capillary permeability, and smooth muscle contraction. These effects are particularly relevant in the context of allergic reactions and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazine ring structure allows it to interact with histamine receptors, leading to the inhibition of histamine-mediated responses. Additionally, the compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory pathways. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and allergic responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, particularly in reducing inflammation and allergic reactions. At higher doses, there can be toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound’s metabolism can influence its efficacy and potential side effects. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its therapeutic potential. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one (CAS No. 1955524-25-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.65 g/mol. The compound features a triazine ring fused with a benzene ring, an aminoethyl group, and a chlorine atom, which contribute to its reactivity and biological activity.
Interaction with Histamine Receptors
One of the notable biological activities of this compound is its interaction with histamine receptors , specifically the H1 receptor. This receptor plays a critical role in allergic responses and inflammation. By inhibiting the H1 receptor, this compound can reduce histamine release from mast cells, leading to decreased inflammation and allergic reactions .
Study on Antimalarial Activity
While not directly related to this compound, research on similar compounds has demonstrated significant biological activity against malaria. For instance, derivatives containing triazole structures were evaluated for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited low cytotoxicity and promising selectivity indices against cancer cell lines . This suggests that compounds with similar frameworks may also possess multifaceted biological activities.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-one | Lacks chlorine | Different reactivity |
| 6-chlorobenzo[d][1,2,3]triazin-4(3H)-one | Lacks aminoethyl group | Affects biological interaction |
| 3-(2-aminoethyl)-6-methylbenzo[d][1,2,3]triazin-4(3H)-one | Methyl group alters properties | Varies in activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one and related compounds:
Hydrogen Bonding and Crystal Packing
The 2-aminoethyl group in this compound enables N–H···X (X = O, N, S) interactions, which are critical for stabilizing crystal lattices or supramolecular assemblies. In contrast, the triazole-thione derivative () forms a hexameric structure via N–H···O/S bonds , while the benzotriazine dioxide () relies on N-oxide oxygen for weaker hydrogen bonding . The chlorine atom in the target compound may further polarize the aromatic system, enhancing dipole-dipole interactions compared to methyl-substituted analogues .
Limitations and Challenges
- Solubility: The 2-aminoethyl group may improve aqueous solubility compared to methyl or phenyl analogues (e.g., ), but the chlorine substituent could counteract this by increasing hydrophobicity.
- Toxicity: Chlorinated triazinones (e.g., ) may exhibit higher cytotoxicity than non-halogenated derivatives, necessitating careful SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
